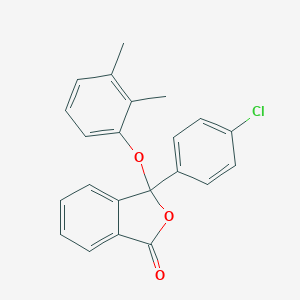
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound with the molecular formula C10H8Br2N4O It is known for its unique structure, which includes a pyrazole ring substituted with bromine and a pyridine ring
準備方法
The synthesis of 4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Coupling with pyridine derivative: The brominated pyrazole is then coupled with a 5-bromo-2-pyridinyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atoms on the pyrazole and pyridine rings can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:
4-bromo-N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-5-carboxamide: This compound has a similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
N-(5-bromo-2-pyridinyl)-4-phenylbutanamide: This compound has a different substituent on the pyridine ring, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C10H8Br2N4O |
|---|---|
分子量 |
360g/mol |
IUPAC名 |
4-bromo-N-(5-bromopyridin-2-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8Br2N4O/c1-16-5-7(12)9(15-16)10(17)14-8-3-2-6(11)4-13-8/h2-5H,1H3,(H,13,14,17) |
InChIキー |
OYXNIXUHESJWBB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)Br)Br |
正規SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-chlorothiophen-2-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B443079.png)
![Methyl 6-ethyl-2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443081.png)
![N-(tert-butyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B443083.png)
![2-phenyl-N-[(1,3,3-trimethyl-5-{[(2-phenylquinolin-4-yl)carbonyl]amino}cyclohexyl)methyl]quinoline-4-carboxamide](/img/structure/B443084.png)
![Methyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443086.png)



![methyl 2-[(3,5-difluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443093.png)
![ethyl 2-{[(2-naphthyloxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443096.png)
![4-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE](/img/structure/B443097.png)
![3-(2-chlorophenyl)-N-[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)cyclohexyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B443099.png)

![Methyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B443102.png)
